molecular formula C23H18Cl2N2O3 B11635347 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B11635347
M. Wt: 441.3 g/mol
InChI Key: CENBMRDLLOLBEE-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The chlorinated benzoxazole is then coupled with 4-aminophenyl acetamide through a nucleophilic aromatic substitution reaction.

    Etherification: The final step involves the etherification of the phenyl ring with 4-chloro-3,5-dimethylphenol using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide
  • N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide

Uniqueness

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18Cl2N2O3

Molecular Weight

441.3 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H18Cl2N2O3/c1-13-9-18(10-14(2)22(13)25)29-12-21(28)26-17-6-3-15(4-7-17)23-27-19-11-16(24)5-8-20(19)30-23/h3-11H,12H2,1-2H3,(H,26,28)

InChI Key

CENBMRDLLOLBEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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